4-Acetamidophenyl beta-d-glucuronic acid, methyl ester
Description
4-Acetamidophenyl beta-D-glucuronic acid, methyl ester (CAS 570394-17-1) is a carbohydrate derivative with the molecular formula C₁₅H₁₉NO₈ and a molecular weight of 341.32 g/mol. Structurally, it consists of a β-D-glucuronic acid moiety linked to a 4-acetamidophenyl group via a glycosidic bond, with a methyl ester at the carboxylic acid position . Key properties include:
- Melting point: 77°C (decomposition)
- Solubility: Ethanol, methanol
- Storage: -20°C
- Applications: Intermediate in carbohydrate chemistry, pharmacological research, and synthesis of glycosaminoglycan analogs .
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO8 |
|---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
methyl 6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17) |
InChI Key |
PBCDFJAIFOUUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Structure
Before discussing preparation methods, it is important to understand the basic properties of the target compound:
| Property | Value |
|---|---|
| CAS Number | 570394-17-1 |
| Molecular Formula | C15H19NO8 |
| Molecular Weight | 341.31 g/mol |
| IUPAC Name | Methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
| Physical Appearance | Off-white powder |
| Melting Point | 77°C (decomposition) |
| Solubility | Soluble in ethanol, methanol, dichloromethane, ether, ethyl acetate |
The structure consists of a glucuronic acid moiety linked to an acetamidophenyl group through a beta-glycosidic bond, with the carboxylic acid function present as a methyl ester.
General Synthetic Approaches
The synthesis of 4-Acetamidophenyl beta-D-glucuronic acid, methyl ester typically involves two primary approaches:
Direct Glycosylation Approach
This method involves the direct conjugation of 4-acetamidophenol (acetaminophen) with an activated glucuronic acid derivative. The key activation methods include:
- Using glucuronic acid bromide derivatives (acetobromo-α-D-glucuronic acid methyl ester)
- Using trichloroacetimidates as leaving groups
- Using silver carbonate-mediated glycosylation
Multi-step Approach via Protected Intermediates
This approach involves:
- Preparation of protected glucuronic acid derivatives from D-glucuronolactone
- Glycosylation with 4-acetamidophenol to form protected glucuronide
- Selective deprotection to yield the target compound
Detailed Synthetic Methods
Preparation via Acetobromo-α-D-glucuronic Acid Methyl Ester
One of the most efficient methods for synthesizing this compound involves the use of acetobromo-α-D-glucuronic acid methyl ester as a key glycosyl donor.
Synthesis of Acetobromo-α-D-glucuronic Acid Methyl Ester
The glycosyl donor is prepared through the following procedure:
- D-Glucuronic acid or D-glucuronolactone is converted to its methyl ester using methanol and a catalytic amount of sodium hydroxide
- The resulting methyl glucuronate is acetylated using acetic anhydride and sodium acetate
- Treatment with hydrogen bromide in acetic acid yields acetobromo-α-D-glucuronic acid methyl ester
Glycosylation Reaction
The glycosylation reaction proceeds as follows:
- A solution of acetobromo-α-D-glucuronic acid methyl ester in dry toluene is prepared under inert atmosphere (argon)
- 4-Acetamidophenol is added, and the solution is warmed to 75°C
- Silver carbonate is added in three portions over a period of 3 hours
- The reaction is stirred at room temperature for 18 hours
- The reaction mixture is filtered, and the filtrate is evaporated to dryness
- The residue is purified by flash chromatography (silica gel, cyclohexane-ethyl acetate 1:1) or recrystallization from isopropanol
This method reportedly produces a yield of approximately 85.4% of the protected glucuronide (4-acetamidophenyl-triacetyl-β-D-glucuronic acid methyl ester).
Lewis Acid-Catalyzed Glucuronidation
An alternative approach involves Lewis acid-catalyzed glycosylation using glucuronic acid trichloroacetimidates.
Preparation of Glucuronic Acid Trichloroacetimidate
The trichloroacetimidate donor is prepared from the protected glucuronic acid derivative and trichloroacetonitrile in the presence of a base.
Glycosylation Procedure
The detailed procedure is as follows:
- A suspension containing 4-acetamidophenol, 2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester trichloroacetimidate, and molecular sieves (4 Å) in anhydrous dichloromethane is prepared
- The suspension is vigorously stirred at room temperature for 30 minutes
- The suspension is cooled to 0°C, and a solution of the Lewis acid is slowly added
- Two different Lewis acids have been employed:
- TMSOTf (trimethylsilyl trifluoromethanesulfonate): The reaction is stirred at 0°C for 3 hours
- BF3·OEt2 (boron trifluoride diethyl etherate): The reaction is stirred at 0°C for 5 hours
- The reaction is quenched with triethylamine and filtered through Celite
- The solvent is removed under vacuum, and the residue is purified by silica gel column chromatography
The yields differ depending on the Lewis acid used:
Preparation from D-Glucuronolactone
A fundamental approach for synthesizing glucuronic acid derivatives begins with D-glucuronolactone.
Conversion of D-Glucuronolactone to Methyl Glucuronate
The procedure is as follows:
- Methanol (50 mL) is charged with sodium hydroxide (20 mg, 0.5 mmol, 0.02 equiv) and stirred vigorously for 10 minutes
- The solution is cooled to 0°C, and D-glucuronolactone (5.0 g, 28 mmol) is added portion-wise over 25 minutes
- The solution is stirred for an additional 30 minutes at 0°C
- The solvent is removed by rotary evaporation (30°C, 20 mmHg) to yield a pale yellow foam
- The foam is dried under vacuum (5 mmHg) for 2 hours to remove residual methanol
Acetylation to Form Protected Glucuronate
The acetylation procedure continues as follows:
- The foam is treated with acetic anhydride (50 mL, 530 mmol) and anhydrous sodium acetate (9.5 g, 116 mmol)
- A reflux condenser is attached, and the mixture is heated to 90°C under nitrogen for 1.5 hours
- After cooling, the mixture is diluted with ethyl acetate (100 mL)
- The suspension is filtered, and the filtrate is treated with sodium bicarbonate solution
- The organic layer is separated, washed with water, dried over MgSO4, and concentrated
- The residue is recrystallized from hot ethanol (70°C) to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (yield: 32%)
This protected glucuronate can then be used for glycosylation with 4-acetamidophenol.
Deprotection of Protected Glucuronides
After obtaining the protected glucuronide (4-acetamidophenyl-triacetyl-β-D-glucuronic acid methyl ester), deprotection is necessary to yield the target compound.
Deacetylation Procedure
The deprotection procedure is as follows:
- A solution of 4-acetamidophenyl-triacetyl-β-D-glucuronic acid methyl ester in a mixture of tetrahydrofuran (THF) and methanol (4:1, v/v) is prepared and cooled to 0°C under nitrogen
- Sodium methoxide (5.4 M in methanol) is added, and the mixture is stirred for 1 hour at 0°C
- Sodium hydroxide (1.0 M in water) is added to the reaction mixture
- The resulting solution is stirred at 0°C for 2.5 hours
- Amberlyst 15 hydrogen form is added to adjust the pH to 4
- The resin is filtered off and washed with methanol
- The filtrate is concentrated, and the residue is purified to yield 4-acetamidophenyl β-D-glucuronic acid methyl ester with high purity (>98%)
Optimization of Reaction Parameters
Several factors influence the efficiency of synthesizing this compound:
Effect of Lewis Acid Selection
The choice of Lewis acid significantly impacts both the reaction time and yield:
| Lewis Acid | Reaction Time | Yield | Observation |
|---|---|---|---|
| TMSOTf | 3 hours | ~30% | Shorter reaction time |
| BF3·OEt2 | 5 hours | ~35% | Higher yield, longer reaction time |
Reaction Temperature Control
Temperature control is critical for successful synthesis:
| Reaction Step | Optimal Temperature | Reason |
|---|---|---|
| Methyl ester formation from D-glucuronolactone | 0°C | Prevents decomposition of the intermediate |
| Acetylation | 90°C | Ensures complete acetylation |
| Glycosylation with Lewis acids | 0°C | Promotes β-selectivity and prevents side reactions |
| Deprotection with sodium methoxide | 0°C | Minimizes transesterification side reactions |
Role of Reaction Promoters
The use of reaction promoters significantly affects glycosylation efficiency:
| Promoter | Solvent | Temperature | Advantage |
|---|---|---|---|
| Silver carbonate | Toluene | 75°C then RT | High yield (~85%), promotes β-selectivity |
| TMSOTf | DCM | 0°C | Mild conditions, good for sensitive substrates |
| BF3·OEt2 | DCM | 0°C | Slightly higher yield than TMSOTf |
Analysis of Product Purity and Characterization
Analytical Methods for Characterization
Various analytical techniques are employed to confirm the structure and purity of 4-acetamidophenyl β-D-glucuronic acid methyl ester:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H-NMR and ¹³C-NMR for structural confirmation
- The β-configuration is confirmed by the coupling constant of the anomeric proton
Mass Spectrometry:
- Molecular weight confirmation (expected m/z: 341.31)
Chromatographic Analysis:
- HPLC for purity assessment
- Thin-layer chromatography (TLC) for reaction monitoring
Typical Physical and Spectral Data
| Parameter | Value |
|---|---|
| Physical Form | Off-white powder |
| Melting Point | 77°C (decomposition) |
| Optical Rotation | Not reported in available literature |
| UV Absorption | Characteristic of acetamidophenyl group |
| Key ¹H-NMR Signals | Anomeric proton (β-configuration), acetamide methyl, aromatic protons |
Comparative Analysis of Synthetic Methods
Based on the available data, a comparative analysis of the different synthetic approaches provides valuable insights:
| Method | Starting Materials | Key Reagents | Conditions | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Silver Carbonate Method | Acetobromo-α-D-glucuronic acid methyl ester, 4-acetamidophenol | Silver carbonate | Toluene, 75°C then RT, 21h | ~85% (protected intermediate) | High yield, good β-selectivity | Requires handling of sensitive bromide derivatives |
| TMSOTf-Catalyzed Method | Trichloroacetimidate donor, 4-acetamidophenol | TMSOTf, 4Å molecular sieves | DCM, 0°C, 3h | ~30% (protected intermediate) | Milder conditions, shorter reaction time | Lower yield |
| BF3·OEt2-Catalyzed Method | Trichloroacetimidate donor, 4-acetamidophenol | BF3·OEt2, 4Å molecular sieves | DCM, 0°C, 5h | ~35% (protected intermediate) | Slightly higher yield than TMSOTf | Longer reaction time |
| D-Glucuronolactone Approach | D-glucuronolactone | NaOH, MeOH, Ac2O, NaOAc | Multiple steps | ~32% (to protected glucuronate) | Accessible starting materials | Multi-step process, lower overall yield |
Applications in Research and Development
The preparation of 4-acetamidophenyl β-D-glucuronic acid methyl ester has significant implications in various research areas:
Pharmaceutical Research
The compound serves as an important intermediate in the study of acetaminophen metabolism:
Glycobiology Research
In glycoscience, this compound facilitates:
Analytical Applications
The compound is used in analytical chemistry for:
- Development of reference standards for metabolite identification
- Validation of analytical methods for detecting acetaminophen metabolites
- Supporting immobilized enzyme systems for metabolite analysis
Chemical Reactions Analysis
4-Acetamidophenyl beta-d-glucuronic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
4-Acetamidophenyl beta-d-glucuronic acid, methyl ester is employed as an intermediate in the synthesis of acetaminophen metabolites. These metabolites are vital for studying the metabolic pathways of drugs and their pharmacokinetic profiles. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic organic chemistry.
Biology
In biological research, this compound is utilized to investigate the catalytic mechanisms of glucuronosyltransferases—enzymes that facilitate the conjugation of glucuronic acid to substrates. This process is essential for understanding how drugs are detoxified in the liver .
Medicine
The compound plays a role in research focused on drug metabolism and detoxification processes, particularly concerning acetaminophen. Understanding its metabolic pathways can help elucidate potential toxic effects and guide therapeutic interventions .
Case Studies and Research Findings
Several studies have leveraged this compound to explore its applications:
- Metabolomics Studies : Research utilizing high-throughput metabolomics has identified novel associations between acetaminophen metabolites and genetic loci, providing insights into pharmacogenomics and drug response variability among populations .
- Enzymatic Treatment Methods : A study developed methodologies using immobilized enzymes to analyze glucuronidated metabolites from human urine samples. This approach demonstrates the practical application of this compound in studying metabolic pathways in clinical settings .
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl beta-d-glucuronic acid, methyl ester involves its role as an intermediate in the glucuronidation process. Glucuronidation is a biochemical reaction where glucuronic acid is conjugated to a substrate, increasing its solubility and facilitating its excretion from the body . The compound interacts with glucuronosyltransferases, which catalyze the transfer of glucuronic acid to various substrates, including drugs and endogenous compounds .
Comparison with Similar Compounds
4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-Glucuronic Acid, Methyl Ester
- Structure : Features a 4-nitrophenyl group instead of 4-acetamidophenyl, with tri-O-acetyl protective groups on the glucuronic acid.
- Molecular Formula: C₂₀H₂₂NO₁₂ (MW: 492.39 g/mol)
- Key Differences :
- The nitro group enhances electron-withdrawing properties, increasing reactivity in enzymatic assays.
- Tri-O-acetyl groups improve stability during synthesis but require deprotection for biological activity.
- Applications : Substrate analog for β-glucuronidases in enzyme kinetics studies .
Daidzein 7-Tri-O-acetyl-β-D-Glucuronic Acid, Methyl Ester
- Structure : Combines daidzein (an isoflavone) with a tri-O-acetylated glucuronic acid methyl ester.
- Molecular Formula : C₂₈H₂₆O₁₃ (MW: 570.50 g/mol)
- Key Differences: The daidzein moiety introduces phytoestrogenic activity, making it relevant in metabolic and hormonal studies. Tri-O-acetyl groups reduce solubility in aqueous media compared to the non-acetylated target compound.
- Applications: Study of flavonoid metabolism and estrogen receptor interactions .
4-Acetamidophenyl-d3-2,3,4-Tri-O-acetyl-β-D-Glucuronide, Methyl Ester
- Structure : Deuterated version of the target compound with tri-O-acetyl groups .
- Molecular Formula: C₂₁H₂₂D₃NO₁₁ (MW: ~470.42 g/mol)
- Key Differences :
- Deuterium labeling enables tracking via mass spectrometry without altering chemical reactivity.
- Tri-O-acetyl groups enhance lipophilicity for improved chromatographic separation.
- Applications : Isotopic tracer in metabolic pathway studies .
1,2,3,4-Tetra-O-acetyl-α-D-Glucuronic Acid, Methyl Ester
- Structure: Fully acetylated α-anomer of glucuronic acid methyl ester.
- Molecular Formula : C₁₅H₂₀O₁₁ (MW: 376.31 g/mol)
- Key Differences :
- α-configuration alters enzyme recognition (e.g., resistant to β-glucuronidases).
- Tetra-O-acetyl groups increase steric hindrance, reducing reactivity in glycosylation reactions.
- Applications : Protecting group strategy in glycoconjugate synthesis .
Functional and Structural Comparison Table
Biological Activity
4-Acetamidophenyl beta-D-glucuronic acid, methyl ester (often referred to as AG) is a glucuronide derivative of acetaminophen, which plays a significant role in the metabolism and detoxification of drugs. This article explores its biological activity, focusing on its metabolic pathways, pharmacological implications, and potential therapeutic applications.
Metabolic Pathways
4-Acetamidophenyl beta-D-glucuronic acid is primarily involved in the glucuronidation process, a key phase II metabolic pathway that enhances the solubility of various compounds for excretion. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of acetaminophen to form glucuronides, which are then excreted in urine. In humans, the UGT2B15 and UGT1A6 isoforms are particularly relevant for the metabolism of acetaminophen, leading to the formation of 4-acetamidophenyl glucuronide as a major metabolite .
Table 1: Key Metabolites of Acetaminophen
| Metabolite | Pathway | Enzyme Involved | Percentage of Total Metabolites |
|---|---|---|---|
| Acetaminophen Glucuronide | Glucuronidation | UGT2B15, UGT1A6 | 52-57% |
| Acetaminophen Sulfate | Sulfation | SULTs | 30-44% |
| N-acetyl-p-benzoquinone imine | Oxidation | CYP2E1 | 5-10% |
Biological Activity and Pharmacological Implications
The biological activity of 4-acetamidophenyl beta-D-glucuronic acid extends beyond mere detoxification. Recent studies have indicated that it may have protective effects against drug-induced hepatotoxicity. For instance, research involving animal models has demonstrated that glucuronides can mitigate the toxic effects of reactive metabolites produced during acetaminophen overdose by facilitating their excretion .
Case Study: Hepatotoxicity Protection
In a study examining the protective mechanisms against acetaminophen-induced liver injury, it was found that treatment with glucuronides significantly reduced liver damage markers in mice. The administration of 4-acetamidophenyl beta-D-glucuronic acid led to lower levels of hepatic enzymes indicative of liver damage compared to untreated controls . This suggests that AG not only aids in detoxification but may also play a role in preventing cellular damage.
Interaction with Transport Proteins
The transport and accumulation of 4-acetamidophenyl beta-D-glucuronic acid have been studied in renal models. Research indicates that AG does not significantly interact with organic anion transporters (OATs), suggesting a unique transport mechanism that may influence its bioavailability and effectiveness as a therapeutic agent .
Table 2: Renal Transport Characteristics
| Property | Observations |
|---|---|
| Accumulation | Time-dependent |
| Temperature Sensitivity | Minimal |
| Probenecid Sensitivity | Not sensitive |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-acetamidophenyl beta-d-glucuronic acid methyl ester, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups and regioselective glycosylation. For example, acetyl or benzoyl groups are used to protect reactive hydroxyls during glucuronic acid derivatization. Methyl esterification is achieved via reaction with methanol under acidic conditions. Stereochemical purity is ensured by monitoring reaction conditions (e.g., temperature, solvent polarity) and validated using nuclear magnetic resonance (NMR) to confirm β-anomeric configuration .
Q. Which analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 255 nm) is used for purity assessment, while tandem mass spectrometry (LC-MS/MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is critical for verifying stereochemistry and substituent positions. For quantification in biological matrices, isotope dilution mass spectrometry with deuterated analogs is recommended .
Q. How is this compound employed as a substrate in glycosidase enzyme assays to determine catalytic activity?
- Methodological Answer : The compound serves as a chromogenic or fluorogenic substrate for β-glucuronidases. Enzymatic hydrolysis releases 4-acetamidophenol, detectable via spectrophotometry (e.g., absorbance at 405 nm). Assays are optimized by varying pH (4.5–7.5) and temperature (25–37°C), with kinetic parameters (Km, Vmax) calculated using Lineweaver-Burk plots .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in enzyme kinetic studies to determine parameters like Km and Vmax?
- Methodological Answer : Use substrate concentrations spanning 0.1–10× Km to avoid saturation artifacts. Include controls for non-enzymatic hydrolysis (e.g., heat-inactivated enzyme). Data should be fitted to the Michaelis-Menten equation using nonlinear regression, and outliers assessed via residual plots. Contradictions in Km values may arise from impurities in the compound batch or enzyme instability, necessitating rigorous purity validation via HPLC .
Q. How can researchers address discrepancies in inhibitor efficacy data when using this compound in high-throughput screening assays?
- Methodological Answer : False positives/negatives in inhibitor screens often stem from compound aggregation or fluorescence interference. Mitigate this by:
- Using detergent-containing buffers (e.g., 0.01% Triton X-100) to prevent aggregation.
- Validating hits with orthogonal assays (e.g., isothermal titration calorimetry).
- Cross-referencing with structural analogs (e.g., 4-nitrophenyl glucuronides) to confirm specificity .
Q. What methodologies enable the modification of this compound to develop glycan mimetics for probing carbohydrate-protein interactions?
- Methodological Answer : Introduce functional groups (e.g., biotin, fluorescent tags) at the acetamido or methyl ester positions via click chemistry or NHS-ester coupling. For glycan microarray applications, immobilize the compound on epoxide-coated slides and validate binding using lectins or antibodies. Competitive assays with free glycans help confirm interaction specificity .
Q. What advanced quantification techniques are optimal for tracking this compound's metabolism in biological systems, and how can matrix effects be mitigated?
- Methodological Answer : Stable isotope labeling (e.g., ¹³C-glucose incorporation) paired with LC-MS/MS enables tracking of glucuronidation in vivo. Matrix effects are minimized using solid-phase extraction (SPE) with C18 cartridges and internal standardization (e.g., deuterated 4-acetamidophenyl glucuronide). For tissue distribution studies, autoradiography with ¹⁴C-labeled compound provides spatial resolution .
Q. How should stability studies be designed to assess the compound's integrity under varying enzymatic assay conditions?
- Methodological Answer : Conduct accelerated stability testing at pH 4–9 and temperatures (4–50°C) over 24–72 hours. Monitor degradation via HPLC and identify byproducts using high-resolution MS. For enzymatic assays, pre-incubate the compound with assay buffer (without enzyme) to establish baseline stability. Use Arrhenius modeling to predict shelf-life under standard storage conditions (-20°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
